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Compound of Interest

Compound Name: 4-Bromoanisole

Cat. No.: B123540

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromoanisole. It is
intended for researchers, scientists, and professionals in drug development who utilize these
analytical techniques for structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and mass spectra of 4-bromoanisole.

Table 1: *H NMR Spectral Data for 4-Bromoanisole

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~7.38 Doublet 2H Ar-H (ortho to -Br)
~6.80 Doublet 2H Ar-H (ortho to -OCHs)
~3.77 Singlet 3H -OCHs

Table 2: 13C NMR Spectral Data for 4-Bromoanisole
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Chemical Shift (8) ppm Assighment

~158.7 Ar-C (-OCHsz)

~132.2 Ar-C-H (ortho to -Br)
~115.8 Ar-C-H (ortho to -OCH?3)
~112.8 Ar-C (-Br)

~55.4 -OCHs

Table 3: Key IR Absorption Bands for 4-Bromoanisole

Wavenumber (cm—?)

Intensity

Functional Group

Assignment
~3030 Medium Aromatic C-H Stretch[1]
2950 - 2850 Medium-Strong Alkyl C-H Stretch (-OCHS3)[2]
1500 - 1700 Medium-Strong Aromatic C=C Bending[1]
~1245 Strong Aryl-O Stretch (asymmetric)
~1035 Strong Aryl-O Stretch (symmetric)
860 - 630 Strong Aromatic C-H Bending (para-

substitution)[1]

Table 4: Mass Spectrometry Data for 4-bromoanisole
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miz Relative Intensity Assighment

186/188 High Molecular lon [M]* and [M+2]*
171/173 Medium [M - CHs]*

143/145 Low [M - CHs - COJ*

107 High [M - Br]*

78 Medium [CeHa]*

63 Medium [CsHs]*

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These represent
typical procedures for the analysis of a liquid organic compound like 4-bromoanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-bromoanisole (5-10 mg) is prepared in a deuterated solvent (typically 0.7-1.0
mL of CDCIs) and transferred to an NMR tube.[3] The spectrum is acquired on a 300 or 400
MHz NMR spectrometer. For *H NMR, the spectral width is set from approximately -2 to 12
ppm. For 13C NMR, the spectral width is typically 0 to 220 ppm. Tetramethylsilane (TMS) is
used as an internal standard (0O ppm). Data is processed using appropriate software, including
Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 4-bromoanisole, the IR spectrum is typically recorded using an
Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly
onto the ATR crystal (e.g., diamond or germanium).[4][5] Alternatively, a thin film of the liquid
can be placed between two salt plates (NaCl or KBr) and mounted in the spectrometer's
sample holder.[6] The spectrum is recorded over the range of 4000-400 cm~1. A background
spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of 4-bromoanisole in a volatile organic solvent (e.g., dichloromethane or
methanol) is prepared.[7] A small volume (typically 1 uL) of the solution is injected into the GC-
MS system. The gas chromatograph is equipped with a capillary column (e.g., 5% phenyl
polysiloxane) and helium is used as the carrier gas.[8] The oven temperature is programmed to
ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure
separation of any impurities. The mass spectrometer is operated in electron ionization (EI)
mode at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-
300 amu.

Spectral Interpretation and Visualization

The following sections detail the interpretation of the spectral data and include diagrams to
illustrate the logical relationships in the structural elucidation of 4-bromoanisole.

'H NMR Spectrum Interpretation

The *H NMR spectrum of 4-bromoanisole is characteristic of a para-substituted benzene ring.
[9][10] The presence of two distinct doublets in the aromatic region (around 7.38 and 6.80 ppm)
indicates two sets of chemically non-equivalent aromatic protons. The integration of 2H for
each doublet confirms this assignment. The protons ortho to the bromine atom are deshielded
and appear further downfield, while the protons ortho to the electron-donating methoxy group
are shielded and appear more upfield. The singlet at approximately 3.77 ppm with an
integration of 3H is characteristic of the methoxy group protons.

> Ha (ortho to Br)

~7.38 ppm, Doublet, 2H

Aromatic Protons Hb (ortho to OCH3)
(Ha, Hb) ~6.80 ppm, Doublet, 2H

__ A
4-Bromoanisole Structure v
Methoxy Protons Hc (-OCH3)
——

(Ho) ~3.77 ppm, Singlet, 3H
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'H NMR peak assignments for 4-bromoanisole.

13C NMR Spectrum Interpretation

The 13C NMR spectrum shows four signals in the aromatic region, consistent with the symmetry
of a para-substituted benzene ring where there are four unique carbon environments.[11] The
carbon attached to the electronegative oxygen of the methoxy group is the most deshielded
(158.7 ppm). The carbon attached to the bromine atom appears at around 112.8 ppm. The two
sets of aromatic CH carbons are observed at 132.2 ppm and 115.8 ppm. The signal at 55.4
ppm is characteristic of the methoxy carbon.

C-OCH3
~158.7 ppm

C-Br
~112.8 ppm

Aromatic Carbons |~ CH (ortho to Br)

~132.2 ppm
4-Bromoanisole Structure Ll g i OLIRL)
\/ ~115.8 ppm
Methoxy Carbon +
-OCH3
~55.4 ppm
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13C NMR peak assignments for 4-bromoanisole.

IR Spectrum Interpretation
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The IR spectrum of 4-bromoanisole displays several characteristic absorption bands that
confirm its structure. The aromatic C-H stretching vibrations are observed around 3030 cm~1.
[12][13] The C-H stretching of the methyl group appears in the 2950-2850 cm~1 region.[2] The
presence of strong absorptions in the 1500-1700 cm~?* range is indicative of the aromatic C=C
ring stretching.[1] The strong bands at approximately 1245 cm~* and 1035 cm~! are
characteristic of the asymmetric and symmetric aryl-O-C stretching of the methoxy group,
respectively. The out-of-plane C-H bending vibration in the 860-680 cm~1 region is indicative of
para-substitution on the benzene ring.[1]

4-Bromoanisole Functional Groups

Y

Aromatic Ring | -OCHS3 Group »- Para-Substitution
Y Y Y Y Y
Aromatic C-H Stretch Aromatic C=C Bend Alkyl C-H Stretch Aryl-O Stretch C-H Out-of-Plane Bend
~3030 cm™! 1500-1700 cm™! 2950-2850 cm™! ~1245 & 1035 cm™! 860-680 cm™!

Click to download full resolution via product page

Correlation of IR bands to 4-bromoanisole's functional groups.

Mass Spectrum Interpretation

The mass spectrum of 4-bromoanisole shows a characteristic molecular ion peak cluster at
m/z 186 and 188 with an approximate 1:1 ratio, which is indicative of the presence of a single
bromine atom (due to the natural isotopic abundance of 7°Br and 8!Br).[14] The fragmentation
pattern is consistent with the structure.
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Proposed fragmentation pathway of 4-bromoanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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